molecular formula C8H17NO2 B13283070 Propan-2-yl 4-aminopentanoate

Propan-2-yl 4-aminopentanoate

Cat. No.: B13283070
M. Wt: 159.23 g/mol
InChI Key: GTZHWPIEHRSDHP-UHFFFAOYSA-N
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Description

Propan-2-yl 4-aminopentanoate is a chemical compound of interest in medicinal chemistry and organic synthesis. It is an ester derivative of 4-aminopentanoic acid, a γ-amino acid. The hydrochloride salt of this compound, this compound hydrochloride, has the CAS number 1795436-37-1 and molecular formula C8H18ClNO2 . Chiral γ-amino acids like 4-aminopentanoic acid are valuable building blocks in the pharmaceutical industry and peptide chemistry . Specifically, (R)-4-aminopentanoic acid is an important intermediate for synthesizing analogues of Gly-Pro-Glu (GPE), which are being investigated as potential therapeutic agents for central nervous system injuries and neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases . Furthermore, this γ-amino acid scaffold is also utilized in the development of muscarinic M4 receptor agonists and can participate in the formation of physiologically active artificial peptides . The ester moiety in this compound can enhance the compound's lipophilicity, potentially improving cell membrane permeability in experimental settings. This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

propan-2-yl 4-aminopentanoate

InChI

InChI=1S/C8H17NO2/c1-6(2)11-8(10)5-4-7(3)9/h6-7H,4-5,9H2,1-3H3

InChI Key

GTZHWPIEHRSDHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCC(C)N

Origin of Product

United States

Contextualization Within Amino Acid Ester Chemistry and Derivatives

Propan-2-yl 4-aminopentanoate is classified as an ester of a γ-amino acid (gamma-amino acid). Amino acids are fundamental building blocks of proteins, but this particular compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. ontosight.ai Its structure consists of a five-carbon pentanoic acid backbone with an amino group attached to the fourth carbon (C4) and an isopropyl group forming an ester with the carboxylic acid functional group. ontosight.ainih.gov

The esterification of amino acids, such as the formation of this compound, is a common and crucial process in organic chemistry. This process involves the reaction of the carboxylic acid group of the amino acid with an alcohol, in this case, propan-2-ol. One significant challenge in the synthesis of amino acid esters is the potential for side reactions due to the presence of the unprotected amine group, which can act as a competing nucleophile. farmaciajournal.com To circumvent this, methods often involve the activation of the carboxyl group, for instance, by using thionyl chloride. This reagent converts the carboxylic acid into a more reactive acyl chloride and simultaneously protonates the nitrogen atom, preventing it from interfering in the reaction. farmaciajournal.com

Amino acid esters, including this compound, are valuable intermediates in peptide chemistry and are used for the synthesis of other functionalized compounds. farmaciajournal.com The ester group serves as a protecting group for the carboxylic acid, allowing for selective reactions at the amino group.

Significance in Advanced Organic Synthesis and Chemical Biology

The true significance of propan-2-yl 4-aminopentanoate lies in its role as a building block and precursor in the synthesis of more complex and biologically active molecules. hilarispublisher.com While specific research on this particular ester is not extensive, the broader class of β- and γ-amino acids and their esters is of great interest in medicinal chemistry and chemical biology. farmaciajournal.comresearchgate.net

These compounds are key components in the synthesis of β-peptides, which can mimic the function of natural α-peptides but often exhibit enhanced stability against enzymatic degradation. researchgate.net Furthermore, β-amino acids are precursors to various biologically active compounds, including certain enzyme inhibitors. researchgate.net The stereochemistry of these molecules, such as the (R) or (S) configuration at the chiral center, is often crucial for their biological activity. ontosight.ai

Recent research has highlighted the importance of chiral γ-amino acids as valuable intermediates for pharmaceuticals. nih.govfrontiersin.org For instance, (R)-4-aminopentanoic acid is a key intermediate in the synthesis of a novel class of agents for treating central nervous system injuries and neurodegenerative diseases. nih.gov It is also a component of muscarinic M4 receptor agonists. nih.govfrontiersin.org The synthesis of such chiral molecules often employs enzymatic methods to achieve high stereoselectivity, for example, through the reductive amination of levulinic acid. nih.govfrontiersin.org

Overview of Research on 4 Aminopentanoic Acid and Its Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The predicted ¹H NMR spectral data are summarized in the table below. The isopropyl group is expected to show a characteristic septet for the single proton (H-f) and a doublet for the six equivalent methyl protons (H-g). docbrown.info The protons on the pentanoate chain will exhibit complex splitting patterns due to coupling with their neighbors. The proton at the chiral center bearing the amino group (H-d) is anticipated to be a multiplet. Protons closer to the ester and amine functionalities (H-b, H-d) are expected to appear at lower fields (higher ppm values) compared to the other methylene (B1212753) protons. libretexts.org

Predicted ¹H NMR Data for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
a~1.21Doublet3H
b~2.35Triplet2H
c~1.75Multiplet2H
d~3.10Multiplet1H
e~1.50 (NH₂)Broad Singlet2H
f~5.00Septet1H
g~1.25Doublet6H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. libretexts.org this compound has eight carbon atoms, but due to the symmetry of the isopropyl group, seven distinct signals are predicted in the ¹³C NMR spectrum. The carbonyl carbon (C-2) of the ester group is expected at the lowest field (~173 ppm). The carbons directly bonded to electronegative atoms, such as the methine carbon of the isopropyl group (C-6) and the carbon bearing the amino group (C-4), will also be significantly deshielded. weebly.comdocbrown.info

Predicted ¹³C NMR Data for this compound

Carbon LabelPredicted Chemical Shift (δ, ppm)
1~22.0
2~173.0
3~35.0
4~48.0
5~30.0
6~68.0
7~21.8

Two-Dimensional NMR Techniques (e.g., HMQC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra. A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. nih.govacs.org

For this compound, the following correlations would be expected in an HSQC/HMQC spectrum:

The proton signal H-a (~1.21 ppm) would show a cross-peak with the carbon signal C-1 (~22.0 ppm).

The proton signal H-b (~2.35 ppm) would correlate with the carbon signal C-2 (~35.0 ppm).

The proton signal H-c (~1.75 ppm) would correlate with the carbon signal C-3 (~48.0 ppm).

The proton signal H-d (~3.10 ppm) would correlate with the carbon signal C-4 (~30.0 ppm).

The proton signal H-f (~5.00 ppm) would correlate with the carbon signal C-6 (~68.0 ppm).

The proton signal H-g (~1.25 ppm) would correlate with the carbon signal C-7 (~21.8 ppm).

These correlations confirm the direct one-bond C-H connectivity, solidifying the structural elucidation derived from 1D NMR data. mdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation. nih.gov For this compound (C₈H₁₇NO₂, MW = 159.23), analysis by positive ion ESI-MS would be expected to show a prominent signal for the protonated molecular ion ([M+H]⁺) at an m/z of approximately 160.24. Depending on the experimental conditions and the salts present, adduct ions such as the sodium adduct ([M+Na]⁺) at m/z 182.22 or the potassium adduct ([M+K]⁺) at m/z 198.20 may also be observed. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography (GC) requires analytes to be volatile and thermally stable. researchgate.net Due to the polar amino group (-NH₂), this compound has limited volatility and may interact unfavorably with the GC column, leading to poor peak shape and inaccurate quantification. researchgate.netjfda-online.com To overcome this, chemical derivatization is employed to replace the active hydrogens on the amino group with nonpolar moieties, thereby increasing volatility and thermal stability. nih.gov

A common method is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netunina.it Derivatization of the primary amine with a trimethylsilyl (B98337) (TMS) group using BSTFA would result in a derivative with a molecular weight of 231.41 (159.23 - 1.01 + 73.19).

Under the electron impact (EI) ionization conditions typically used in GC-MS, the molecule would undergo predictable fragmentation. Key fragmentation pathways for amino acid esters include alpha-cleavage (cleavage of the bond adjacent to the heteroatom) and cleavage at the ester group. wiley.comjove.comlibretexts.org

Predicted Key Fragments in EI-Mass Spectrum of this compound

m/zPredicted Fragment IonFragmentation Pathway
144[M-CH₃]⁺Loss of a methyl radical from the main chain or isopropyl group.
116[M-C₃H₇]⁺Loss of the isopropyl group.
102[M-OC₃H₇]⁺Cleavage of the ester alkoxy group.
86[CH(NH₂)CH₂CH₂CO]⁺Alpha-cleavage at C4-C5 with loss of the methyl group.
59[C₃H₇O]⁺Isopropyl ester fragment.
44[CH₃CHNH₂]⁺Alpha-cleavage at the C3-C4 bond.

X-ray Diffraction for Crystalline Structure Determination

Interactive Table: Illustrative Crystal Data Parameters from X-ray Diffraction (Note: These values are representative examples from a related amino acid ester and serve to illustrate the type of data obtained from X-ray analysis.) iucr.org

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.105
b (Å)26.593
c (Å)11.406
β (°)90.91
Volume (ų)1548.3
Z (Molecules/Unit Cell)4

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method serves to verify the empirical and molecular formula of a synthesized sample, ensuring its purity. The molecular formula for this compound is C₈H₁₇NO₂. Based on this formula, the theoretical elemental composition can be calculated. Experimental results from a pure sample are expected to align closely with these theoretical values, typically within a ±0.4% margin, thereby confirming the compound's stoichiometry. oup.comiucr.org

Interactive Table: Theoretical Elemental Composition of this compound (C₈H₁₇NO₂)

ElementSymbolAtomic MassMolar Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.01196.08860.34%
HydrogenH1.00817.13610.76%
NitrogenN14.00714.0078.80%
OxygenO15.99931.99820.10%
Total 159.229 100.00%

Mechanistic Studies and Reaction Dynamics of Propan 2 Yl 4 Aminopentanoate

Investigation of Ester Hydrolysis and Transesterification Mechanisms

The hydrolysis of Propan-2-yl 4-aminopentanoate involves the cleavage of the ester bond to yield 4-aminopentanoic acid and propan-2-ol. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is a reversible equilibrium, essentially the reverse of Fischer esterification. libretexts.orgsavemyexams.com The mechanism proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of propan-2-ol regenerates the acid catalyst and yields the final carboxylic acid product. libretexts.org To drive the equilibrium towards the products, a large excess of water is typically used. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), hydrolysis is an irreversible process that goes to completion. savemyexams.commasterorganicchemistry.com The hydroxide ion, a strong nucleophile, directly attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the propan-2-oxide (isopropoxide) anion as the leaving group. The resulting 4-aminopentanoic acid is immediately deprotonated by the strongly basic alkoxide, forming a carboxylate salt. masterorganicchemistry.com This acid-base reaction is effectively irreversible and prevents the reverse reaction from occurring. masterorganicchemistry.com Subsequent acidification is required to protonate the carboxylate and isolate the free 4-aminopentanoic acid. masterorganicchemistry.com

Transesterification: this compound can undergo transesterification, where the propan-2-ol moiety is exchanged for a different alcohol. This reaction is also typically acid- or base-catalyzed and involves a nucleophilic acyl substitution mechanism similar to hydrolysis, but with an alcohol acting as the nucleophile instead of water. libretexts.org For instance, reacting this compound with methanol (B129727) under acidic conditions would establish an equilibrium with methyl 4-aminopentanoate and propan-2-ol.

Reactivity Profiles of the Amine and Ester Functionalities

The chemical character of this compound is defined by the reactivities of its two functional groups: the primary amine and the isopropyl ester.

Ester Functionality: The ester group undergoes nucleophilic acyl substitution reactions. As discussed, it is susceptible to hydrolysis and transesterification. libretexts.org It can also be reduced.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to form 5-amino-1-pentanol. libretexts.org

Reduction to Aldehydes: Using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBALH), typically at low temperatures (-78 °C), can selectively reduce the ester to the corresponding aldehyde, 4-aminopentanal. libretexts.org

Amine Functionality: The primary amine group is nucleophilic and basic. It can undergo reactions typical of primary amines, such as acylation, alkylation, and formation of imines.

Intramolecular Reactivity (Lactamization): A significant reaction pathway for γ-amino esters like this compound is intramolecular cyclization to form a lactam. The amine group can act as an internal nucleophile, attacking the electrophilic ester carbonyl carbon. This intramolecular nucleophilic acyl substitution results in the formation of a stable five-membered ring, 5-methylpyrrolidin-2-one, with the elimination of propan-2-ol. Studies on the related methyl 4-aminopentanoate have shown that this cyclization can occur spontaneously. oup.com This reaction highlights the proximate reactivity between the two functional groups.

Kinetic Modeling of Synthetic Pathways

The kinetics of the enzymatic reductive amination of levulinic acid (LA) are often described by the Michaelis-Menten model, which relates the reaction rate to the concentration of the substrate and the enzyme's catalytic parameters: the Michaelis constant (Km) and the catalytic constant (kcat).

Research on an engineered glutamate (B1630785) dehydrogenase (EcGDHK116Q/N348M) for the synthesis of (R)-4-aminopentanoic acid provides detailed kinetic data. nih.govresearchgate.net The enzyme's efficiency (kcat/Km) for both the substrate (LA) and the cofactor (NADPH) was determined and compared to less-evolved mutants. researchgate.net

Table 1: Kinetic Parameters of Engineered Glutamate Dehydrogenases for Levulinic Acid (LA) and NADPH. nih.govresearchgate.net
EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
EcGDHK116CLA146.9 ± 16.70.011 ± 0.0017.49 x 10-5
NADPH0.12 ± 0.010.12 ± 0.0031.0
EcGDHK116Q/N348MLA50.1 ± 3.40.158 ± 0.0043.15 x 10-3
NADPH0.08 ± 0.0040.63 ± 0.017.88

The data shows that the double mutant EcGDHK116Q/N348M has a significantly lower Km and higher kcat for levulinic acid compared to the single mutant, indicating much higher binding affinity and catalytic efficiency. researchgate.net This kinetic improvement is fundamental to achieving high conversion rates in the synthesis of the chiral precursor. nih.gov

Further studies have compared different biocatalytic systems for the production of 4-aminopentanoic acid, providing a basis for selecting the most efficient synthetic pathway.

Table 2: Comparison of Different Biocatalytic Approaches for the Synthesis of 4-Aminopentanoic Acid. researchgate.net
Enzyme SystemSubstrate Conc.Reaction TimeConversionProduct EnantiomerProduct ee
(R)-selective amine transaminase100 mM LA24 h98%(R)>99%
Engineered GDH (this study)400 mM LA11 h>97%(R)>99%
Engineered AmDH500 mM LA12 h97%(S)>99%

These kinetic and comparative studies, while focused on the precursor, are essential for developing a complete kinetic model of any multi-step synthesis that produces this compound.

Computational and Theoretical Investigations of Propan 2 Yl 4 Aminopentanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.netsapub.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining a high degree of accuracy. researchgate.netresearchgate.net DFT studies on propan-2-yl 4-aminopentanoate would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

Once the geometry is optimized, various electronic properties can be calculated. Key among these are the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. eurjchem.com A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. eurjchem.com The electrostatic potential surface can also be mapped to identify electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. sapub.org

Table 1: Representative Quantum Chemical Parameters Calculated by DFT

ParameterDescriptionTypical Significance for this compound
Total Energy The total energy of the molecule in its optimized geometry.Used to compare the relative stability of different conformers.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate an electron; indicates nucleophilic sites.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept an electron; indicates electrophilic sites.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and electronic transitions.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility in polar solvents and intermolecular interactions.
Mulliken Charges Partial charges assigned to individual atoms in the molecule.Helps identify reactive sites for specific types of chemical reactions.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data or empirical parameters. researchoutreach.org These methods are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. researchoutreach.org They are particularly useful for benchmarking other methods and for obtaining highly reliable predictions of molecular properties when experimental data is unavailable.

For this compound, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory, could be employed to predict its equilibrium geometry, vibrational frequencies, and thermochemical properties like enthalpy of formation with great precision. acs.org These methods are also used to calculate excited-state properties, which are crucial for understanding a molecule's response to light. The high accuracy of ab initio methods makes them a gold standard for property prediction in computational chemistry. researchoutreach.org

Table 2: Comparison of Common Ab Initio Methods

MethodAcronymGeneral CharacteristicsTypical Application for this compound
Hartree-Fock Theory HFThe simplest ab initio method; does not account for electron correlation.Provides a basic, qualitative description of the electronic structure.
Møller-Plesset Perturbation Theory MPn (e.g., MP2)Adds electron correlation to the HF method; improves accuracy.Accurate geometry optimization and calculation of interaction energies.
Coupled Cluster Theory CC (e.g., CCSD(T))A highly accurate method that includes electron correlation effects extensively.Provides "gold standard" benchmark energies and properties.
Configuration Interaction CIA variational method that can be systematically improved.Calculation of excited states and potential energy surfaces.

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. dovepress.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the forces between them. nih.gov This technique is essential for exploring the conformational landscape and flexibility of a molecule like this compound. ucr.edu

An MD simulation would reveal how the molecule folds and changes its shape in different environments, such as in a vacuum or in an aqueous solution. nih.gov By analyzing the simulation trajectory, researchers can identify the most stable conformers, the energy barriers between them, and the flexibility of different parts of the molecule, such as the rotation of the propan-2-yl group or the flexibility of the pentanoate chain. ucr.edunih.gov This information is crucial for understanding how the molecule might fit into a binding site of a protein or how it behaves in solution. nih.gov

Table 3: Typical Conformational Parameters from MD Simulations

ParameterDescriptionRelevance to this compound
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of superimposed structures.Assesses the stability of the molecule's conformation over the simulation time.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of each atom around its average position.Identifies flexible regions within the molecule, such as the terminal groups.
Dihedral Angle Analysis Tracks the rotation around specific chemical bonds.Characterizes the different rotational states (conformers) of the molecule.
Radius of Gyration (Rg) A measure of the molecule's overall compactness.Indicates folding or unfolding events and changes in the overall shape.

Molecular Docking Studies for Enzyme-Substrate Interactions (relevant to 4-aminopentanoate moiety)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). frontiersin.orgnih.gov This method is particularly relevant for understanding how the 4-aminopentanoate moiety of the compound might interact with enzymes. Research has been conducted on the enzymatic synthesis of (R)-4-aminopentanoic acid from levulinic acid using an engineered glutamate (B1630785) dehydrogenase (GDH) from Escherichia coli. frontiersin.orgnih.govresearchgate.net

In these studies, molecular docking was used to investigate how mutations in the enzyme's active site affected its ability to bind the substrate. frontiersin.orgnih.gov The wild-type enzyme was not active towards levulinic acid, but targeted mutations at residues K116 and N348 introduced activity. frontiersin.orgresearchgate.net Docking simulations helped explain the enhanced catalytic activity of the mutants and the stereoselectivity of the product. nih.gov For instance, the mutant EcGDHK116Q/N348M showed significantly higher efficiency. researchgate.net Docking results would typically illustrate the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the 4-aminopentanoate moiety and the amino acid residues in the enzyme's binding pocket, providing a rationale for the observed substrate specificity and catalytic improvements. frontiersin.org

Table 4: Illustrative Molecular Docking Results for 4-Aminopentanoate Moiety with Engineered Glutamate Dehydrogenase (GDH)

ParameterWild-Type GDHEngineered Mutant (e.g., K116Q/N348M)
Binding Affinity (kcal/mol) Low (or no stable binding)High (e.g., -7.5)
Key Interacting Residues N/AGln116, Met348, Asp165, Ser380
Types of Interactions N/AHydrogen bonds with the amino and carboxyl groups; hydrophobic interactions with the alkyl chain.
Predicted Catalytic Activity NoneHigh

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for identifying and characterizing novel compounds like this compound. By calculating properties related to vibrational, magnetic, and electronic transitions, it is possible to generate theoretical spectra that can be compared with experimental results.

For example, DFT calculations can predict infrared (IR) spectra by computing the vibrational frequencies and intensities of the molecule's normal modes. researchgate.net These predicted frequencies correspond to the stretching and bending of specific bonds (e.g., C=O, N-H, C-O), aiding in the interpretation of experimental IR data. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can be calculated to help assign peaks in experimental NMR spectra. The prediction of electronic transitions using methods like Time-Dependent DFT (TD-DFT) can generate theoretical UV-Vis absorption spectra, providing information about the wavelengths at which the molecule absorbs light.

Table 5: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic TechniquePredicted ParameterHypothetical Experimental Value
Infrared (IR) Spectroscopy C=O stretch: ~1730 cm⁻¹1735 cm⁻¹
N-H bend: ~1600 cm⁻¹1605 cm⁻¹
¹³C NMR Spectroscopy Carbonyl C (C=O): ~175 ppm174.8 ppm
Ester C-O: ~70 ppm69.5 ppm
¹H NMR Spectroscopy N-H protons: ~1.5-3.0 ppm2.1 ppm
Ester CH proton: ~4.9 ppm5.0 ppm

Applications and Advanced Materials Chemistry of Propan 2 Yl 4 Aminopentanoate As a Synthetic Intermediate

Building Block for Bioactive Molecules

The strategic use of propan-2-yl 4-aminopentanoate as a protected form of 4-aminopentanoic acid is crucial in multi-step syntheses of bioactive molecules. The isopropyl ester group effectively shields the carboxylic acid functionality, preventing it from undergoing unwanted reactions while the amine group is being chemically transformed. This protection is a common and essential strategy in peptide synthesis and the construction of related molecules. acs.org

Synthesis of Gly-Pro-Glu-OH (GPE) Analogues

This compound is a key precursor in the synthesis of analogues of Gly-Pro-Glu-OH (GPE), a tripeptide with neuroprotective properties. nih.gov In the synthesis of these analogues, the glutamic acid residue of GPE is replaced by other amino acids or their derivatives to explore structure-activity relationships. google.comgoogle.com

A common synthetic route involves the coupling of a protected dipeptide, such as BOC-glycyl-L-proline, with a protected analogue of glutamic acid. google.comgoogle.com While patents specifically mention the use of tert-butyl 4-aminopentanoate for this purpose, the use of this compound follows the same chemical logic, serving as a protected form of the 4-aminopentanoic acid moiety. google.comgoogle.com After the coupling reaction, the isopropyl ester can be hydrolyzed to reveal the free carboxylic acid, completing the synthesis of the GPE analogue. This approach allows for the systematic modification of the GPE structure to develop new therapeutic agents for central nervous system injuries and neurodegenerative diseases. nih.gov

Development of Muscarinic M4 Receptor Agonists

The (R)-enantiomer of 4-aminopentanoic acid is an important intermediate in the development of muscarinic M4 receptor agonists. nih.govfrontiersin.org These agonists are of significant interest for the treatment of neurological and psychiatric disorders. researchgate.net The synthesis of these complex molecules often requires the use of protected building blocks to ensure specific bond formations. This compound can serve as such a building block, with the isopropyl ester protecting the carboxylic acid during the elaboration of other parts of the molecule. The M4 receptor's role in modulating dopamine (B1211576) signaling makes its agonists a promising therapeutic target. chemscene.com

Incorporation into Physiologically Active Artificial Peptides and Peptidomimetics

γ-amino acids like 4-aminopentanoic acid are incorporated into peptides to create peptidomimetics with enhanced stability and novel biological activities. nih.govfrontiersin.org The inclusion of these non-natural amino acids can lead to peptides that are less susceptible to enzymatic degradation in the body. nih.gov this compound is an ideal starting material for this purpose. Its amino group can be coupled with other amino acids or peptide fragments, while the isopropyl ester protects the carboxyl group. acs.org This allows for the controlled, stepwise synthesis of artificial peptides. nih.gov The resulting peptidomimetics are investigated for a wide range of therapeutic applications.

Precursor for Pyrrolidinone Derivatives

Optically pure 4-aminopentanoic acid is a key precursor for the synthesis of pyrrolidinone derivatives. frontiersin.org These derivatives are important structural motifs in many therapeutic molecules. frontiersin.org The synthesis of substituted pyrrolidinones can be achieved through the cyclization of 4-aminopentanoic acid or its esters. This compound can be utilized in these synthetic routes, where the ester functionality can influence the reaction conditions and outcomes of the cyclization process.

Role in Novel Materials and Catalysts Development

The application of amino acid esters, including this compound, extends into the realm of materials science and catalysis. These molecules serve as versatile building blocks for the creation of functional polymers and novel catalytic systems. mdpi.com

Amino acid-based poly(ester amides) (PEAs) are a class of biodegradable polymers with tunable thermal and mechanical properties, making them suitable for biomedical applications such as tissue engineering. nih.gov The synthesis of these polymers can involve the use of amino acid esters as monomers. Furthermore, amino acid esters are utilized in the development of chiral catalysts for asymmetric synthesis, a critical technology in the pharmaceutical industry for producing enantiomerically pure drugs. mdpi.com While specific examples detailing the use of this compound in these areas are not extensively documented, its bifunctional nature makes it a suitable candidate for incorporation into such advanced materials and catalytic systems.

Green Chemistry and Sustainable Chemical Production

The principles of green chemistry, which encourage the use of sustainable and environmentally benign processes, are highly relevant to the production and application of this compound. A significant advancement in this area is the synthesis of its precursor, 4-aminopentanoic acid, from levulinic acid, a platform chemical derivable from biomass. nih.govfrontiersin.org

Enzymatic and catalytic methods have been developed to convert levulinic acid into (R)- or (S)-4-aminopentanoic acid with high efficiency and enantioselectivity, avoiding the use of harsh reagents and minimizing waste. nih.govfrontiersin.org For instance, engineered glutamate (B1630785) dehydrogenase has been used to catalyze the reductive amination of levulinic acid to (R)-4-aminopentanoic acid with high conversion rates and over 99% enantiomeric excess. nih.gov

The subsequent esterification of 4-aminopentanoic acid to this compound can also be performed using green methodologies. Traditional esterification methods often rely on hazardous solvents, but recent research has focused on the use of greener alternatives. nih.gov The use of biocatalysts or solid acid catalysts can further enhance the environmental profile of this transformation. By starting from renewable feedstocks and employing green catalytic processes, the synthesis of this compound and its downstream products can be made more sustainable, aligning with the growing demand for environmentally responsible chemical manufacturing. benthamdirect.com

Utilization of Biomass-Derived Feedstocks (e.g., Levulinic Acid) in Production Chains

The synthesis of this compound as a valuable chemical intermediate is increasingly aligned with the principles of green chemistry, emphasizing the use of renewable resources. A primary biomass-derived feedstock for its production is levulinic acid (LA). researchgate.netdntb.gov.uaresearchgate.net Recognized by the U.S. Department of Energy as a top 12 platform chemical derivable from biomass, LA serves as a versatile starting material for a wide range of value-added chemicals. dntb.gov.uanih.govsemanticscholar.org The production chain for this compound from LA primarily involves the key step of reductive amination, which can be applied to either levulinic acid itself or its esters. researchgate.netfrontiersin.org

The conversion of lignocellulosic biomass yields levulinic acid, which can then be transformed into the core structure of 4-aminopentanoic acid (4-APA) or its esters through various catalytic pathways. frontiersin.orgnih.gov One major route is the direct reductive amination of LA. This transformation can be achieved using both chemo-catalytic and biocatalytic methods. For instance, heterogeneous catalysts, including those based on platinum (Pt), palladium (Pd), ruthenium (Ru), and bimetallic composites like Copper-Nickel (CuNi), have been effectively used for the reductive amination of LA and its esters to produce N-substituted pyrrolidones, which are cyclic derivatives formed from 4-aminopentanoate intermediates. rsc.orgacs.org

Alternatively, and often more sustainably, biocatalytic methods employing enzymes such as transaminases (TAs) or engineered dehydrogenases offer a highly selective route to chiral 4-aminopentanoic acid. dntb.gov.uanih.govfrontiersin.org These enzymatic reactions can achieve high conversion rates and enantiomeric purity under mild conditions. nih.govnih.gov For example, engineered glutamate dehydrogenase (GDH) has been used to convert LA into (R)-4-aminopentanoic acid with over 97% conversion and excellent stereoselectivity (>99% ee). nih.govresearchgate.net

A more direct pathway involves the reductive amination of an alkyl levulinate. researchgate.netrsc.org In this approach, LA is first esterified to produce an ester like methyl levulinate (ML) or ethyl levulinate (EL). This levulinate ester then undergoes reductive amination. This strategy can be advantageous as esters are often more suitable for certain catalytic systems. researchgate.net The amination of methyl levulinate, for example, can yield (S)-methyl 4-aminopentanoate, which subsequently cyclizes to (S)-5-methylpyrrolidin-2-one. oup.com The synthesis of the specific target, this compound, can be envisioned either by the direct reductive amination of propan-2-yl levulinate or through the transesterification of another alkyl 4-aminopentanoate.

The table below summarizes various catalytic systems investigated for the conversion of levulinic acid and its esters, which represent the foundational step in the bio-based production of this compound.

Catalyst SystemSubstrateKey ProductConditionsConversion/YieldReference
Engineered Glutamate Dehydrogenase (EcGDHK116Q/N348M)Levulinic Acid (LA)(R)-4-Aminopentanoic AcidCoupled with Formate (B1220265) Dehydrogenase (BsFDH)>97% conversion, >99% ee frontiersin.orgnih.gov
Pt/M-ZrO2Methyl Levulinate (MLevu)N-octyl-5-methyl-2-pyrrolidone (OMP)Ambient temperature, 30 bar H2~41% yield rsc.org
CuNi/Al2O3Ethyl Levulinate (EL)N-butyl-5-methyl-2-pyrrolidone80 °C, 10 bar H259.6% yield acs.org
Transaminases (TAs) in Hybrid Nanoflowers (HNF)Levulinic Acid (LA)(S)-4-Aminopentanoic AcidCoupled-enzyme cascadeComplete conversion, 62% isolated yield dntb.gov.uanih.gov
Ru-based complex (Ru(COOCH3)2/S-BINAP)Ethyl Levulinateγ-Valerolactone (GVL)25 °C, 100 bar H296% yield mdpi.com
Note: GVL is a related reduction product, demonstrating the catalyst's activity on the levulinate structure. The reductive amination proceeds via a related mechanism.

Atom Economy and Waste Minimization in Synthesis

In contrast, traditional chemical synthesis routes may have lower atom economies. While effective, chemo-catalytic reductive aminations often require high pressures of hydrogen gas and can lead to the formation of byproducts through side reactions. rsc.orgmdpi.com For example, the process might involve the formation of an intermediate imine, which could undergo self-condensation or other unwanted reactions, reducing the selectivity and yield of the target product. mdpi.com Furthermore, the use of metal catalysts, while often efficient, necessitates downstream separation and recycling processes to minimize waste and cost.

The table below provides a comparative overview of two distinct approaches to synthesizing the 4-aminopentanoic acid precursor, highlighting key differences in atom economy and waste generation.

AspectBiocatalytic Route (Engineered Dehydrogenase)Chemo-Catalytic Route (e.g., Metal Catalyst)
Amine SourceAmmonia (B1221849) (NH3)Ammonia or Primary Amines (e.g., R-NH2)
Key ReactantsLevulinic Acid, Ammonia, NADH (regenerated)Levulinic Acid/Ester, Amine, H2
Desired Product4-Aminopentanoic Acid4-Aminopentanoic Acid derivative or Pyrrolidone
Primary ByproductsWater, NAD+ (recycled), Inorganic Carbonate (from cofactor regeneration)Water, potential condensation products, catalyst residues
Atom EconomyVery High; most reactant atoms are incorporated into the product and water. frontiersin.orgresearchgate.netModerate to High; dependent on selectivity and catalyst efficiency.
Waste ProfileMinimal and environmentally benign byproducts. frontiersin.orgnih.govMay include metal catalyst waste, organic byproducts requiring separation and disposal. mdpi.com

By prioritizing enzymatic and biocatalytic routes, the production of intermediates like this compound can be steered towards more sustainable and economically favorable processes that minimize environmental impact. researchgate.net

Future Research Directions and Unexplored Avenues for Propan 2 Yl 4 Aminopentanoate Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of amino acid esters like propan-2-yl 4-aminopentanoate is critically dependent on the catalytic systems employed. Future research will likely focus on creating novel catalysts that offer superior performance over conventional methods, which often require harsh conditions or protecting group strategies.

One promising avenue is the advancement of organocatalysis. Chiral aldehyde catalysis, for example, has proven effective for asymmetric reactions of N-unprotected amino acid esters. frontiersin.org The design of new chiral BINOL-derived aldehydes could facilitate the direct, highly enantioselective esterification of 4-aminopentanoic acid, providing precise control over stereochemistry. frontiersin.org Another approach involves ternary catalytic systems that combine a chiral aldehyde, a Lewis acid, and a metal-Schiff base complex. frontiersin.org Such systems could act as both the activating catalyst and as a ligand to guide the reaction, improving both yield and enantioselectivity in a single, streamlined step. frontiersin.orgorganic-chemistry.org

Biocatalysis offers a green and highly selective alternative. While research has focused heavily on synthesizing the 4-aminopentanoic acid backbone, the development of specific enzymes for its esterification is a significant unexplored area. Lipases, such as those from Thermomyces lanuginosus (Lipozyme TL IM) or Candida antarctica (CAL-B), have been successfully used for the synthesis of other β-amino acid esters via Michael addition or through kinetic resolution of racemic amines. mdpi.comuniovi.es Future work could involve screening for or engineering lipases that efficiently catalyze the direct esterification of 4-aminopentanoic acid with propan-2-ol under mild, solvent-free, or green solvent conditions. mdpi.com This would circumvent the environmental and purification challenges associated with acid- or base-catalyzed methods. mdpi.com

Exploration of Alternative Biosynthetic Routes

The development of fully biosynthetic or chemo-enzymatic pathways to this compound from renewable feedstocks is a key goal for sustainable chemical production. Research has already established robust enzymatic methods for producing the crucial precursor, 4-aminopentanoic acid, from levulinic acid (LA), a platform chemical derivable from biomass. mdpi.comfrontiersin.orgnih.gov

A significant future direction is the engineering of dehydrogenases for this purpose. For instance, glutamate (B1630785) dehydrogenase from Escherichia coli (EcGDH) has been successfully engineered through structure-guided mutagenesis to catalyze the reductive amination of LA. frontiersin.orgnih.gov The double mutant EcGDHK116Q/N348M, when coupled with a formate (B1220265) dehydrogenase for cofactor regeneration, converted 0.4 M of LA to (R)-4-aminopentanoic acid with over 97% conversion and >99% enantiomeric excess (ee). frontiersin.orgnih.govresearchgate.net This dual-enzyme system is highly atom-economical, using inexpensive ammonia (B1221849) as the amine source and producing only inorganic carbonate as a by-product. frontiersin.orgnih.gov Similarly, amine dehydrogenases (AmDH) from organisms like Petrotoga mobilis have been identified and evolved to efficiently synthesize (S)-4-aminopentanoic acid. nih.govfrontiersin.orgwhiterose.ac.uk

Another powerful biosynthetic tool is the use of ω-transaminases (ω-TA). These enzymes can produce chiral amines with high optical purity. mdpi.comnih.gov Coupled-enzyme cascades have been designed where one transaminase converts LA to (S)-4-aminopentanoic acid using an amine donor like (S)-α-Methylbenzylamine, while a second transaminase recycles the resulting acetophenone (B1666503) by-product. nih.govfrontiersin.org Immobilizing these enzymes as hybrid nanoflowers has been shown to enhance stability and reusability, achieving complete conversion of LA over multiple cycles. nih.gov

The next frontier is to integrate these highly efficient biocatalytic routes for the acid with a subsequent enzymatic esterification step. A fully biosynthetic pathway could involve a whole-cell catalyst engineered to co-express both the dehydrogenase or transaminase and a suitable lipase (B570770), allowing for a one-pot conversion of levulinic acid directly to this compound.

Table 1: Research Findings on Biocatalytic Synthesis of 4-Aminopentanoic Acid from Levulinic Acid
Enzyme SystemTarget ProductKey FeaturesConversion / YieldEnantiomeric Excess (ee)Reference
Engineered Glutamate Dehydrogenase (EcGDHK116Q/N348M) with Formate Dehydrogenase(R)-4-aminopentanoic acidDual-enzyme system with cofactor regeneration; uses ammonia as amine donor.>97% conversion (of 0.4 M LA)>99% frontiersin.org, nih.gov, researchgate.net
Wild-type Amine Dehydrogenase (AmDH4 from Petrotoga mobilis)(S)-4-aminopentanoic acidReductive amination of LA.88% conversion (of 500 mM LA)Not specified nih.gov, frontiersin.org
Evolved Amine Dehydrogenase(S)-4-aminopentanoic acidMutant with increased activity.97% conversion (of 500 mM LA)Not specified nih.gov, frontiersin.org
Coupled Transaminases (TAs) as Hybrid Nanoflowers (HNF)(S)-4-aminopentanoic acidRecyclable cascade with amine donor recycling; HNF enhances stability.Complete conversion; 62% isolated yieldNot specified nih.gov
(R)-selective amine transaminase(R)-4-aminopentanoic acidHigh optical purity but requires strategies to shift thermodynamic equilibrium.Not specified>99% frontiersin.org, nih.gov

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry offers a powerful, predictive lens through which to explore the synthesis and properties of this compound without the need for extensive empirical experimentation. Future research will increasingly rely on these in silico tools to accelerate discovery and optimization.

One key application is the elucidation of reaction mechanisms. The synthesis of esters, particularly through aminolysis or esterification, can proceed through various concerted or stepwise pathways. acs.org High-level electronic structure theories, such as Density Functional Theory (DFT) and ab initio methods like QCISD, can be used to calculate the potential energy surfaces for the reaction between 4-aminopentanoic acid and propan-2-ol. acs.org Such studies can predict the transition state energies, identify the most favorable reaction pathway, and explain the role of catalysts or solvent effects, guiding the design of more efficient synthetic protocols. acs.orgresearchgate.net For example, modeling has been used to show that ester aminolysis often proceeds via a general base-catalyzed mechanism, a finding that can inform the selection of catalysts and reaction conditions. acs.org

Computational modeling is also invaluable for catalyst design. For biocatalytic routes, molecular docking simulations can predict how the substrate, 4-aminopentanoic acid, binds within the active site of an enzyme like a lipase or an engineered dehydrogenase. frontiersin.orgresearchgate.net These models can explain the observed stereoselectivity and catalytic activity of mutants, as demonstrated in the engineering of EcGDH, where docking showed how specific mutations altered the binding pose of levulinic acid to enhance its conversion. frontiersin.orgresearchgate.net This predictive power allows for the rational design of new enzyme variants with improved activity and specificity for the target reaction. Similarly, automated methods combining chemical theory and network analysis can rapidly search for the most favorable reaction paths, accelerating the discovery of novel catalytic systems. rsc.org

Integration with Flow Chemistry and Continuous Manufacturing Processes

The transition from traditional batch production to continuous manufacturing represents a paradigm shift in the pharmaceutical and fine chemical industries. mepi.fr Integrating the synthesis of this compound into a continuous flow process is a critical future direction for achieving safer, more efficient, and scalable production. asynt.com

Flow chemistry offers numerous advantages over batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when handling hazardous reagents or intermediates. asynt.comsyrris.com For the synthesis of this compound, a multi-step flow process could be envisioned. This would involve telescoping the synthesis of the 4-aminopentanoic acid precursor in one flow reactor directly into a second reactor for the esterification step, eliminating the need for isolating and purifying the intermediate. amt.ukmdpi.com

This approach is highly modular and can accommodate various reaction types. For instance, a packed-bed reactor containing an immobilized biocatalyst (like the hybrid nanoflower transaminases or an engineered lipase) could be used for one or both steps, allowing for easy catalyst recovery and reuse. nih.gov Alternatively, photochemical or electrochemical reactions, which are often more efficient and controllable in microreactors, could be integrated if such steps were developed for the synthesis. syrris.comscielo.br

Automated flow systems, integrated with real-time process analytical technology (PAT) and computational controls, can rapidly screen and optimize reaction conditions, significantly reducing development time. chemanager-online.com The ability to scale up production by simply running the system for longer or by numbering-up (running multiple systems in parallel) provides a flexibility that is difficult to achieve in batch manufacturing. scielo.br This makes flow chemistry an ideal platform for the future industrial production of this compound, enabling efficient, on-demand manufacturing that meets stringent quality standards. asymchem.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing Propan-2-yl 4-aminopentanoate with high purity?

  • Methodological Answer : The synthesis typically involves esterification of 4-aminopentanoic acid with isopropanol under acidic catalysis. Key parameters include:

  • Solvent selection : Use anhydrous dichloromethane or toluene to minimize hydrolysis.
  • Temperature : Maintain 60–80°C for 6–12 hours to ensure complete esterification.
  • Catalyst : Concentrated sulfuric acid (0.5–1.0 mol%) or p-toluenesulfonic acid (PTSA).
  • Purification : Vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.
  • Validation : Monitor reaction progress via TLC (Rf ≈ 0.3 in ethyl acetate/hexane 1:1) and confirm yield via ¹H NMR (δ 1.2 ppm for isopropyl CH₃, δ 3.3 ppm for NH₂) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of techniques is recommended:

  • ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃). Key signals include:
  • ¹H: δ 1.2 (isopropyl CH₃), δ 2.4 (pentanoate CH₂), δ 3.3 (NH₂).
  • ¹³C: δ 21.5 (isopropyl CH₃), δ 174.2 (ester carbonyl).
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 160.2 .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

  • Buffer systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Sampling intervals : Collect aliquots at 0, 6, 12, and 24 hours.
  • Analysis : HPLC with a C18 column (mobile phase: acetonitrile/water 70:30) to quantify degradation products.
  • Kinetics : Calculate half-life (t₁/₂) using first-order kinetics. Stability is typically >24 hours at pH 7.4 .

Advanced Research Questions

Q. How can computational methods predict the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Software : Use Gaussian 16 or ORCA for density functional theory (DFT) calculations (B3LYP/6-311++G(d,p) basis set).
  • Wavefunction analysis : Multiwfn software evaluates electrostatic potential (ESP) maps, identifying nucleophilic (NH₂) and electrophilic (ester carbonyl) sites .
  • Reactivity indices : Calculate Fukui functions to predict sites for nucleophilic/electrophilic attacks.
  • Validation : Compare computed ¹H/¹³C NMR shifts with experimental data (RMSD < 0.2 ppm) .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s crystal structure?

  • Methodological Answer :

  • Crystallography : Perform single-crystal X-ray diffraction (SHELX suite) to determine space group, unit cell parameters, and hydrogen-bonding networks .
  • Discrepancy analysis : If computed bond lengths deviate >0.02 Å from experimental values, re-optimize geometry with dispersion-corrected DFT (e.g., ωB97X-D/def2-TZVP).
  • Dynamic effects : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to assess conformational flexibility in solution .

Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Derivatization : Introduce substituents at the NH₂ or pentanoate chain (e.g., alkylation, acylation).
  • Assay selection :
  • Enzyme inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition at λex 340 nm, λem 450 nm).
  • Cellular uptake : Radiolabel the compound with ¹⁴C and quantify accumulation in cell lysates via scintillation counting.
  • Data interpretation : Compare IC₅₀ values and structure-activity relationships (SAR) using Hansch analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.